3-Ethynylcyclobutan-1-one
Description
3-Ethynylcyclobutan-1-one (CAS No. 1936378-59-4) is a cyclobutanone derivative featuring an ethynyl (-C≡CH) substituent at the 3-position of the strained four-membered ring. The ethynyl group confers unique electronic and steric properties, making it a versatile intermediate for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymer cross-linking.
Properties
IUPAC Name |
3-ethynylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-5-3-6(7)4-5/h1,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGUPFKVRDELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular direct ring-closure strategy is often employed to form the strained cyclobutane skeleton . Another method involves the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as raw materials, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanols .
Scientific Research Applications
3-Ethynylcyclobutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethynylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism are ongoing, but it is believed to influence cellular processes by altering the function of key proteins and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related cyclobutanone derivatives and other ketone-containing compounds, emphasizing substituent effects, reactivity, and applications.
3-Cyclopentylcyclobutan-1-one
- Structure: A cyclobutanone with a bulky cyclopentyl group at the 3-position.
- Electronic Effects: The cyclopentyl group is electron-donating, which may stabilize the ketone via hyperconjugation, whereas the ethynyl group’s sp-hybridized carbons exert electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon .
1-(3-Cyanophenyl)cyclobutane-1-carboxylic Acid
- Structure: A cyclobutane ring with a ketone and a carboxylic acid group, substituted with a cyano-phenyl group.
- Key Differences: Polarity: The carboxylic acid and cyano groups enhance polarity, improving solubility in polar solvents compared to 3-ethynylcyclobutan-1-one. Reactivity: The carboxylic acid enables esterification or amidation, while the ethynyl group in this compound is more suited for alkyne-specific reactions (e.g., Sonogashira coupling) .
- Applications: Potential use in pharmaceutical intermediates due to its bifunctional reactivity.
1-(2-Hydroxyphenyl)-3-methylbutan-1-one
- Structure: A butanone derivative with a hydroxyphenyl substituent.
- Key Differences: Conjugation: The hydroxyphenyl group allows for extended conjugation, enabling UV absorption and fluorescence properties absent in this compound. Biological Activity: The phenolic moiety may confer antioxidant or antimicrobial activity, whereas this compound’s applications lean toward materials science .
General Comparison Table
Research Findings and Limitations
- Synthesis Challenges : this compound’s strained ring and ethynyl group may complicate synthesis, requiring careful optimization to avoid ring-opening reactions. In contrast, 3-cyclopentylcyclobutan-1-one’s synthesis is likely more straightforward due to the stability of the cyclopentyl group .
- Purity and Availability : While this compound is commercially available (purity unspecified), compounds like 2-(2-chloroacetamido)-tert-butyl formate () are listed with 95% purity, suggesting variability in synthesis protocols across similar compounds .
- Data Gaps : The provided evidence lacks quantitative data (e.g., melting points, spectroscopic profiles) for this compound, limiting direct comparisons. Further experimental studies are needed to elucidate its full reactivity profile.
Biological Activity
3-Ethynylcyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, and includes tables summarizing key findings and case studies illustrating its effects.
Chemical Structure and Properties
This compound features a cyclobutane ring with an ethynyl group and a ketone functional group. The unique structure may contribute to its biological properties, particularly in terms of reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The presence of specific functional groups may enhance their efficacy against various microbial strains.
- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Antimicrobial Activity
A study examining the antimicrobial properties of compounds related to this compound reported significant activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to structural features that facilitate interaction with bacterial membranes.
Cytotoxicity Studies
In cytotoxicity assays, this compound demonstrated varying levels of toxicity across different cell lines. For instance, it was observed that:
- Cell Lines : The compound was tested on L929 (fibroblast) and A549 (lung cancer) cell lines.
- Concentration Dependence : Higher concentrations generally led to increased cytotoxicity, with notable effects at 100 µM and above.
Table 1: Cytotoxic Effects of this compound on Cell Lines
| Concentration (µM) | L929 Viability (%) | A549 Viability (%) |
|---|---|---|
| 200 | 68 | 73 |
| 150 | 104 | 75 |
| 100 | 92 | 79 |
| 50 | 67 | 97 |
| 25 | 103 | 118 |
Note: Values represent percentage viability compared to control.
The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress within cells. This process is characterized by:
- ROS Generation : Increased levels of ROS lead to mitochondrial dysfunction.
- Apoptosis Induction : Activation of caspases (e.g., caspase-3 and -7) is noted, indicating the compound's role in apoptosis via the intrinsic pathway.
Case Studies
Several case studies have highlighted the practical implications of using derivatives of this compound in therapeutic contexts:
- Case Study on Anticancer Properties : A research project explored the use of this compound in treating human chondrosarcoma cells. Results indicated a significant reduction in cell viability after treatment, supporting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : Another study focused on the application of the compound against resistant strains of bacteria. The findings suggested that certain modifications to the compound's structure enhanced its antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
